- Process for preparation of (S)-carvedilol, China, , ,
Cas no 95094-00-1 ((S)-Carvedilol)
(S)-Carvedilol structure
Product Name:(S)-Carvedilol
CAS-Nr.:95094-00-1
MF:C24H26N2O4
MW:406.474246501923
MDL:MFCD00869664
CID:811826
PubChem ID:185395
Update Time:2024-10-25
(S)-Carvedilol Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- 2-Propanol,1-(9H-carbazol-4-yloxy)-3-[[2-(2-methoxyphenoxy)ethyl]amino]-, (2S)-
- (S)-(-)-Carvedilol
- (2S)-1-(9H-carbazol-4-yloxy)-3-[2-(2-methoxyphenoxy)ethylamino]propan-2-ol
- UNII-0K47UL67F2 component OGHNVEJMJSYVRP-KRWDZBQOSA-N
- (S)-Carvedilol
- (2S)-1-(9H-Carbazol-4-yloxy)-3-[[2-(2-methoxyphenoxy)ethyl]amino]-2-propanol (ACI)
- 2-Propanol, 1-(9H-carbazol-4-yloxy)-3-[[2-(2-methoxyphenoxy)ethyl]amino]-, (S)- (ZCI)
- (-)-Carvedilol
- (S)-1-(9H-carbazol-4-yloxy)-3-[[2-(2-methoxyphenoxy)ethyl]amino]propan-2-ol
- E78791
- AKOS030255655
- NS00116143
- 2-PROPANOL, 1-(9H-CARBAZOL-4-YLOXY)-3-((2-(2-METHOXYPHENOXY)ETHYL)AMINO)-, (2S)-
- GW13D96IND
- (2s)-1-(9h-carbazol-4-yloxy)-3-{[2-(2-methoxyphenoxy)ethyl]amino}propan-2-ol
- AS-82016
- CS-0111827
- 95094-00-1
- S-(-)-Carvedilol
- (2s)-1-(8h-Carbazol-4-Yloxy)-3-[2-(2-Methoxyphenoxy)ethylamino]propan-2-Ol
- (S)-1-(9H-carbazol-4-yloxy)-3-(2-(2-methoxyphenoxy)ethylamino)propan-2-ol
- UNII-GW13D96IND
- DTXSID50241749
- OGHNVEJMJSYVRP-KRWDZBQOSA-N
- Q27279308
- BDBM50167072
- (S)-BM 14190
- Carvedilol, (-)-
- ARD193804
- SCHEMBL6430026
- HY-B0006B
- CHEMBL3799125
- 2-Propanol,1-(9H-carbazol-4-yloxy)-3-[[2-(2-methoxyphenoxy)ethyl]amino]-,(2S)-
-
- MDL: MFCD00869664
- Inchi: 1S/C24H26N2O4/c1-28-21-10-4-5-11-22(21)29-14-13-25-15-17(27)16-30-23-12-6-9-20-24(23)18-7-2-3-8-19(18)26-20/h2-12,17,25-27H,13-16H2,1H3/t17-/m0/s1
- InChI-Schlüssel: OGHNVEJMJSYVRP-KRWDZBQOSA-N
- Lächelt: O(C1C=CC=C2C=1C1C=CC=CC=1N2)C[C@@H](O)CNCCOC1C=CC=CC=1OC
Berechnete Eigenschaften
- Genaue Masse: 406.18900
- Monoisotopenmasse: 406.189
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 3
- Anzahl der Akzeptoren für Wasserstoffbindungen: 5
- Schwere Atomanzahl: 30
- Anzahl drehbarer Bindungen: 10
- Komplexität: 508
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 1
- Undefined Atom Stereocenter Count: 0
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4.2
- Topologische Polaroberfläche: 75.7A^2
Experimentelle Eigenschaften
- Farbe/Form: Farbloser kristalliner Feststoff
- Dichte: 1.25
- Schmelzpunkt: 114-115°C
- Siedepunkt: 655.2 °C at 760 mmHg
- Flammpunkt: 350.1 °C
- Brechungsindex: 1.657
- PSA: 75.74000
- LogP: 4.12890
(S)-Carvedilol Preismehr >>
| Verwandte Kategorien | No. | Product Name | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |
|---|---|---|---|---|---|---|---|---|
| MedChemExpress | HY-B0006B-5mg |
(S)-Carvedilol |
95094-00-1 | 99.64% | 5mg |
¥1100 | 2025-04-15 | |
| MedChemExpress | HY-B0006B-10mg |
(S)-Carvedilol |
95094-00-1 | 99.64% | 10mg |
¥1800 | 2025-04-15 | |
| ChemScence | CS-0111827-5mg |
(S)-Carvedilol |
95094-00-1 | 99.25% | 5mg |
$480.0 | 2021-09-02 | |
| ChemScence | CS-0111827-10mg |
(S)-Carvedilol |
95094-00-1 | 99.25% | 10mg |
$820.0 | 2021-09-02 | |
| TRC | C184635-2mg |
(S)-(-)-Carvedilol |
95094-00-1 | 2mg |
$ 164.00 | 2023-04-18 | ||
| TRC | C184635-5mg |
(S)-(-)-Carvedilol |
95094-00-1 | 5mg |
$ 227.00 | 2023-09-08 | ||
| TRC | C184635-10mg |
(S)-(-)-Carvedilol |
95094-00-1 | 10mg |
$ 425.00 | 2023-09-08 | ||
| TRC | C184635-25mg |
(S)-(-)-Carvedilol |
95094-00-1 | 25mg |
$ 1024.00 | 2023-04-18 | ||
| TRC | C184635-50mg |
(S)-(-)-Carvedilol |
95094-00-1 | 50mg |
$ 1774.00 | 2023-09-08 | ||
| Key Organics Ltd | AS-82016-0.25g |
(2s)-1-(9h-carbazol-4-yloxy)-3-{[2-(2-methoxyphenoxy)ethyl]amino}propan-2-ol |
95094-00-1 | >95% | 0.25g |
£544.00 | 2025-02-08 |
(S)-Carvedilol Herstellungsverfahren
Herstellungsverfahren 1
Reaktionsbedingungen
1.1 Solvents: Isopropanol ; 1 h, rt → 90 °C
Referenz
Herstellungsverfahren 2
Reaktionsbedingungen
1.1 Solvents: Isopropanol ; 5 h, reflux
Referenz
- Drug repurposing and rediscovery: Design, synthesis and preliminary biological evaluation of 1-arylamino-3-aryloxypropan-2-ols as anti-melanoma agents, Bioorganic & Medicinal Chemistry, 2020, 28(9),
Herstellungsverfahren 3
Reaktionsbedingungen
1.1 Reagents: Hydrazine hydrate (1:1) Catalysts: Palladium , Water Solvents: Ethanol ; 10 min, 20 - 30 °C; 1.5 h, 25 °C
Referenz
- Preparation of carvedilol, European Patent Organization, , ,
Herstellungsverfahren 4
Reaktionsbedingungen
1.1 Solvents: Isopropanol ; 4 h, rt → reflux
Referenz
- Hybridization of β-Adrenergic Agonists and Antagonists Confers G Protein Bias, Journal of Medicinal Chemistry, 2019, 62(10), 5111-5131
Herstellungsverfahren 5
Reaktionsbedingungen
1.1 Solvents: Ethanol ; 1 h, rt → 80 °C
Referenz
- Preparation method of S-carvedilol, China, , ,
Herstellungsverfahren 6
Reaktionsbedingungen
Referenz
- Process for the preparation of highly optical pure carvedilol, United States, , ,
Herstellungsverfahren 7
Reaktionsbedingungen
Referenz
- Optically active R- and S-carbazole derivatives, Federal Republic of Germany, , ,
Herstellungsverfahren 8
Reaktionsbedingungen
Referenz
- Synthesis, analytical characterization and capillary electrophoretic use of the single-isomer heptakis-(6-O-sulfobutyl)-beta-cyclodextrin, Journal of Chromatography A, 2017, 1514, 127-133
Herstellungsverfahren 9
Reaktionsbedingungen
1.1 Catalysts: Palladium , Carbon Solvents: Ethanol , Water
1.2 Reagents: Hydrazine hydrate (1:1)
1.2 Reagents: Hydrazine hydrate (1:1)
Referenz
- Intermediates for preparing the R- or S- enantiomer and N-benzyl derivatives of 1-[9'H-carbazol-4'-yloxy]-3-[2"-(2"'-methoxyphenoxy)ethylamino]propan-2-ol [carvedilol], European Patent Organization, , ,
Herstellungsverfahren 10
Reaktionsbedingungen
1.1 Solvents: Isopropanol ; 2 h, reflux
Referenz
- Synthesis of Glycoborine, Glybomine A and B, the Phytoalexin Carbalexin A and the β-Adrenoreceptor Antagonists Carazolol and Carvedilol, Chemistry - A European Journal, 2016, 22(47), 16897-16911
Herstellungsverfahren 11
Reaktionsbedingungen
1.1 Reagents: Potassium carbonate Solvents: Ethanol ; 16 h, reflux; reflux → rt
1.2 Reagents: Potassium hydroxide Solvents: Water ; 6 h, reflux
1.2 Reagents: Potassium hydroxide Solvents: Water ; 6 h, reflux
Referenz
- Process for preparation of optically pure carvedilol, World Intellectual Property Organization, , ,
Herstellungsverfahren 12
Reaktionsbedingungen
1.1 Solvents: Ethanol ; 19 h, 45 °C
Referenz
- Preparation of carbazole derivatives as selective β3 adrenergic agonists, World Intellectual Property Organization, , ,
Herstellungsverfahren 13
Reaktionsbedingungen
1.1 Reagents: Sodium hydroxide Solvents: Ethanol , Water ; 30 °C; 30 °C → reflux; 12 h, reflux
Referenz
- Synthesis of racemic and chiral carvedilol starting from corresponding 5-(chloromethyl)oxazolidin-2-one, Indian Journal of Chemistry, 2012, (9), 1430-1435
Herstellungsverfahren 14
Reaktionsbedingungen
Referenz
- Process for the preparation of carvedilol or its enantiomers from the ring-opening reaction of 4-(2,3-epoxypropoxy)carbazole or its enantiomers with an excess of 2-(2-methoxyphenoxy)ethylamine in ethyl acetate as the reaction solvent, World Intellectual Property Organization, , ,
Herstellungsverfahren 15
Reaktionsbedingungen
Referenz
- A process for preparation of 1-[9H-carbazol-4-yloxy]-3-[[2-(2-methoxyphenoxy)ethyl]amino]propan-2-ol, World Intellectual Property Organization, , ,
(S)-Carvedilol Raw materials
- (2S)-1-(9H-Carbazol-4-yloxy)-3-[[2-(2-methoxyphenoxy)ethyl](phenylmethyl)amino]-2-propanol
- Carvedilol
- 4-(2,3-Epoxypropoxy)carbazole
- (S)-(+)-4-(2,3-Epoxypropoxy)carbazole
- 4-Hydroxy Carbazole
- 2-(2-Aminoethoxy)anisole
- (5S)-3-[2-(2-Methoxyphenoxy)ethyl]-5-[[(methylsulfonyl)oxy]methyl]-2-oxazolidinone
(S)-Carvedilol Preparation Products
(S)-Carvedilol Lieferanten
Amadis Chemical Company Limited
Gold Mitglied
(CAS:95094-00-1)(S)-Carvedilol
Bestellnummer:A1204447
Bestandsstatus:in Stock
Menge:1g/0.25g/0.1g
Reinheit:99%
Preisinformationen zuletzt aktualisiert:Friday, 30 August 2024 02:53
Preis ($):571.0/395.0/336.0
Email:sales@amadischem.com
(S)-Carvedilol Verwandte Literatur
-
S. Amaresh,K. Karthikeyan,K. J. Kim,Y. S. Lee RSC Adv., 2014,4, 23107-23115
-
Bidyut Kumar Kundu,Rinky Singh,Ritudhwaj Tiwari,Debasis Nayak New J. Chem., 2019,43, 4867-4877
-
3. An autonomous self-optimizing flow machine for the synthesis of pyridine–oxazoline (PyOX) ligands†Eric Wimmer,Daniel Cortés-Borda,Solène Brochard,Elvina Barré,Charlotte Truchet,François-Xavier Felpin React. Chem. Eng., 2019,4, 1608-1615
-
Mark D. Allendorf,Alauddin Ahmed,Tom Autrey,Jeffrey Camp,Eun Seon Cho,Maciej Haranczyk,Abhi Karkamkar,Di-Jia Liu,Katie R. Meihaus,Iffat H. Nayyar,Roman Nazarov,Donald J. Siegel,Vitalie Stavila,Jeffrey J. Urban,Srimukh Prasad Veccham,Brandon C. Wood Energy Environ. Sci., 2018,11, 2784-2812
-
Piotr Szcześniak,Sebastian Stecko RSC Adv., 2015,5, 30882-30888
95094-00-1 ((S)-Carvedilol) Verwandte Produkte
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- 142227-51-8(5’-Hydroxyphenyl Carvedilol)
- 142227-49-4(4’-Hydroxyphenyl Carvedilol)
- 146574-43-8(3-Hydroxy Carvedilol)
- 72956-44-6(O-Desmethyl Carvedilol)
- 123372-13-4((S)-(-)-O-Desmethyl Carvedilol)
- 95093-99-5((R)-Carvedilol)
Empfohlene Lieferanten
Amadis Chemical Company Limited
(CAS:95094-00-1)(S)-Carvedilol
Reinheit:99%/99%/99%
Menge:1g/0.25g/0.1g
Preis ($):571.0/395.0/336.0